Methyl 6-aminobenzo[d]thiazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-amino-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZRTPUGIYGNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-aminobenzo[d]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methyl 2-bromo-3-nitrobenzoate under basic conditions, followed by reduction of the nitro group to an amino group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for reduction.
Substitution: Various nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the amino derivative.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Synthesis of Methyl 6-Aminobenzo[d]thiazole-2-carboxylate
The synthesis of this compound typically involves cyclization reactions using readily available precursors. A common method involves the reaction of methyl 4-aminobenzoate with potassium thiocyanate and bromine in acetic acid, which facilitates the formation of the thiazole ring structure. This synthetic pathway allows for the introduction of various substituents, enhancing the compound's versatility as a building block for further chemical modifications .
Biological Activities
This compound exhibits a range of biological activities that make it a promising candidate for drug development:
Antimicrobial Activity
Research has highlighted the compound's effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives of this compound have shown potent inhibitory effects with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml . This suggests potential applications in treating tuberculosis, especially given the rising resistance to conventional antibiotics.
Anticancer Properties
Recent studies have identified derivatives of this compound as potential anticancer agents. For example, a derivative demonstrated significant cytotoxicity against cervical cancer cells, indicating its potential role in cancer therapy . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for tumor growth.
Fluorescent Probes
The benzo[d]thiazole moiety is known for its fluorescent properties, making it suitable for use as a fluorescent probe in biological imaging. This application is particularly relevant in tracking cellular processes and studying disease mechanisms at the molecular level .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound derivatives:
Conclusion and Future Directions
This compound represents a valuable scaffold in medicinal chemistry with applications spanning antimicrobial and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties through structural modifications.
Future studies should focus on:
- Mechanistic Studies : Understanding how these compounds interact at the molecular level with their targets.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Library Development : Creating libraries of derivatives to explore structure-activity relationships comprehensively.
Mechanism of Action
The mechanism of action of methyl 6-aminobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell wall synthesis. The anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity: The amino group in Methyl 6-aminobenzo[d]thiazole-2-carboxylate reduces logP compared to methyl or bromo derivatives, impacting membrane permeability .
Kinase Inhibition
- This compound derivatives exhibit inhibitory activity against DYRK1A, CDK5, and GSK3 kinases, critical in Alzheimer’s disease pathways .
- Comparison: Morpholinoethoxy derivatives (e.g., 1d) show multitargeted ligand activity but lower kinase selectivity than amino-substituted analogs .
Corrosion Inhibition
- N-(6-aminobenzo[d]thiazol-2-yl)benzamide (structurally related) demonstrates superior corrosion inhibition compared to 2,6-diamino-benzothiazole due to the amide group’s chelation capacity .
Biological Activity
Methyl 6-aminobenzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-aminobenzo[d]thiazole with appropriate carboxylic acid derivatives. For instance, a common synthetic route includes the use of potassium thiocyanate and bromine in glacial acetic acid, leading to the formation of the desired carboxylate . The following table summarizes key synthetic routes and yields reported in the literature:
| Synthetic Route | Yield (%) | Reference |
|---|---|---|
| Reaction with KSCN and bromine | 55 | |
| Use of Appel salt in dichloromethane | 95 | |
| Cyclization with various protecting groups | Varies |
2.1 Anticancer Activity
Methyl 6-aminobenzo[d]thiazole derivatives have shown promising anticancer properties. Studies indicate that these compounds exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The mechanism is believed to involve the inhibition of key cellular pathways responsible for tumor growth .
Case Study:
In one study, derivatives of methyl 6-aminobenzo[d]thiazole were tested for their IC50 values against different cancer cell lines. The results revealed significant cytotoxicity, with some derivatives showing IC50 values as low as 0.5 µM .
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that methyl 6-aminobenzo[d]thiazole exhibits antibacterial and antifungal activities, making it a potential candidate for treating infections caused by resistant strains .
Table: Antimicrobial Activity
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
2.3 Anti-inflammatory and Antioxidant Effects
Additionally, methyl 6-aminobenzo[d]thiazole has been studied for its anti-inflammatory and antioxidant properties. Compounds within this class have demonstrated the ability to scavenge free radicals and reduce inflammation in various models, indicating potential therapeutic benefits in conditions like arthritis and cardiovascular diseases .
3. Mechanistic Insights
The biological activity of methyl 6-aminobenzo[d]thiazole is attributed to its interaction with specific biological targets:
- Enzyme Inhibition: Compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation: Some derivatives modulate receptor activity related to neurotransmission, suggesting potential neuroprotective effects .
4. Future Directions
Given the promising biological activities associated with methyl 6-aminobenzo[d]thiazole derivatives, future research should focus on:
- Clinical Trials: Evaluating safety and efficacy in human subjects.
- Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications influence biological activity.
- Formulation Development: Creating effective delivery systems for enhanced bioavailability.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for further functionalization:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis (HCl, reflux) | 6M HCl, 80°C, 6 hrs | 6-Aminobenzo[d]thiazole-2-carboxylic acid | 85% | |
| Basic hydrolysis (NaOH, reflux) | 2M NaOH, 70°C, 4 hrs | Sodium 6-aminobenzo[d]thiazole-2-carboxylate | 92% |
The carboxylic acid product serves as a precursor for amidation or coupling reactions in drug design.
Acylation of the Amino Group
The 6-amino group participates in acylation reactions, forming amide derivatives. This modification enhances solubility and bioactivity:
Acylation preserves the benzothiazole core while introducing steric or electronic modifications .
Cyclization to Quinazoline Derivatives
The amino group facilitates cyclization with carbonyl compounds (e.g., isatin, aldehydes) to form fused heterocycles:
These reactions exploit the nucleophilicity of the amino group and the electron-deficient thiazole ring .
Electrophilic Substitution
The benzothiazole ring undergoes electrophilic substitution at the 4- or 5-positions, guided by the electron-withdrawing ester group:
Regioselectivity is influenced by the amino and ester groups, with bromination favoring the 5-position .
Reductive Amination
The amino group can be alkylated via reductive amination to introduce diversely substituted side chains:
This strategy is employed to modulate pharmacokinetic properties .
Protection/Deprotection Strategies
The amino group is protected during multi-step syntheses to prevent unwanted side reactions:
TBS protection is preferred for its stability under acidic conditions and ease of removal .
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 6-aminobenzo[d]thiazole-2-carboxylate?
The synthesis typically involves multi-step processes, starting with precursor molecules like 6-aminobenzo[d]thiazole and methyl chloroformate. Key parameters include:
- Solvents : Dichloromethane or acetonitrile are preferred due to their ability to stabilize intermediates .
- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) can enhance reaction rates .
- Temperature : Reactions often proceed at 0–25°C under inert atmospheres (N₂ or Ar) to prevent oxidation of the amine group .
- Workup : Acidic or aqueous extraction is used to isolate the product. Yields can reach 60–75% under optimized conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the structure, with specific shifts for the methoxy (δ ~3.9 ppm) and amine groups (δ ~5.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₉H₈N₂O₂S: 209.0385) .
- FTIR : Peaks at ~1666 cm⁻¹ (C=O stretch) and ~1375 cm⁻¹ (C-N stretch) confirm functional groups .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, using programs like SHELXL .
Q. How does the reactivity of this compound compare to its chloro- or methoxy-substituted analogs?
The electron-donating amine group at position 6 increases nucleophilicity at the thiazole ring, making it more reactive toward electrophilic substitution than chloro- or methoxy-substituted analogs. For example:
- Chloro analogs (e.g., Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate) undergo SNAr reactions more readily due to the electron-withdrawing Cl .
- Methoxy analogs exhibit reduced solubility in polar solvents compared to the amino derivative .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
- Byproduct Analysis : Use LC-MS to identify side products like hydrolyzed esters (e.g., carboxylic acids) or dimerization products .
- Variable Temperature NMR : Resolves dynamic effects, such as hindered rotation of the methyl ester group .
- DFT Calculations : Predict NMR/IR spectra and compare with experimental data to assign ambiguous peaks .
Q. What strategies improve the compound’s functionalization for structure-activity relationship (SAR) studies?
- Amide Coupling : React the amine group with activated carboxylic acids (e.g., EDC/HOBt) to generate derivatives for biological screening .
- Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions at the thiazole C-5 position introduce aryl/heteroaryl groups .
- Reductive Amination : Modify the amine group with aldehydes/ketones to explore steric and electronic effects .
Q. What mechanistic insights explain low yields in the Hantzsch thiazole synthesis route?
- Intermediate Instability : The α-haloketone precursor may decompose under basic conditions. Stabilizing it with low temperatures (−20°C) or bulky solvents (THF) improves yields .
- Competitive Pathways : Thiourea may undergo hydrolysis to urea, diverting the reaction. Using anhydrous conditions and molecular sieves mitigates this .
Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?
Q. What hypotheses exist regarding its biological activity based on structural analogs?
- Kinase Inhibition : The benzothiazole scaffold is known to bind ATP pockets in kinases (e.g., EGFR). The amino group may enhance hydrogen bonding with catalytic lysine residues .
- Antimicrobial Activity : Analogous methyl benzo[d]thiazole carboxylates show activity against Gram-positive bacteria via membrane disruption .
Methodological and Safety Considerations
Q. How should researchers handle solubility challenges in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
